6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1443286-82-5
VCID: VC15959395
InChI: InChI=1S/C10H11ClN4/c11-10-12-5-7-6-13-15(9(7)14-10)8-3-1-2-4-8/h5-6,8H,1-4H2
SMILES:
Molecular Formula: C10H11ClN4
Molecular Weight: 222.67 g/mol

6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine

CAS No.: 1443286-82-5

Cat. No.: VC15959395

Molecular Formula: C10H11ClN4

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine - 1443286-82-5

Specification

CAS No. 1443286-82-5
Molecular Formula C10H11ClN4
Molecular Weight 222.67 g/mol
IUPAC Name 6-chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C10H11ClN4/c11-10-12-5-7-6-13-15(9(7)14-10)8-3-1-2-4-8/h5-6,8H,1-4H2
Standard InChI Key BZFWNKBVEUBYDG-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N2C3=NC(=NC=C3C=N2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine is characterized by a fused pyrazolo-pyrimidine ring system substituted with chlorine at position 6 and a cyclopentyl group at position 1 (Figure 1). Key properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₀Cl₂N₄
Molecular Weight257.12 g/mol
SMILES NotationClC1=NC(Cl)=C2C(N(C3CCCC3)N=C2)=N1
CAS Number1099670-02-6
Boiling PointNo data available
Melting PointNo data available

The cyclopentyl group enhances lipophilicity compared to smaller alkyl substituents, potentially influencing membrane permeability and target binding . The chlorine atoms contribute to electronic effects, stabilizing the heterocyclic core and modulating reactivity in substitution reactions .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) of a 4,6-dichloropyrazolo[3,4-d]pyrimidine precursor with cyclopentylamine. A representative protocol involves:

  • Reaction Conditions:

    • Precursor: 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

    • Amine: Cyclopentylamine

    • Solvent: Tetrahydrofuran (THF)

    • Base: Triethylamine (TEA)

    • Temperature: 50°C

    • Time: Overnight

  • Workup:
    After reaction completion, the mixture is concentrated under nitrogen, dissolved in dimethyl sulfoxide (DMSO), and purified via mass-directed HPLC using a C18 column with an acetonitrile-water gradient .

Applications in Pharmaceutical Research

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are recognized as ATP-competitive kinase inhibitors. The chlorine and cyclopentyl groups in 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine may enhance binding affinity to kinase active sites, particularly in Bruton’s tyrosine kinase (BTK) or Janus kinase (JAK) families .

Intermediate in Drug Discovery

This compound serves as a key intermediate in synthesizing derivatives with optimized pharmacokinetic profiles. For example:

  • Anticancer Agents: Modifications at position 4 (e.g., aryl substitutions) improve selectivity for oncogenic kinases .

  • Anti-inflammatory Drugs: The cyclopentyl moiety may reduce metabolic clearance compared to smaller alkyl groups .

Hazard StatementPrecautionary Measure
H301Toxic if swallowed
H311Toxic in contact with skin
H331Toxic if inhaled

Comparative Analysis with Structural Analogs

Impact of Substituents on Properties

Comparing 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (C₁₀H₁₀Cl₂N₄) with its isopropyl analog (C₈H₈Cl₂N₄) :

PropertyCyclopentyl DerivativeIsopropyl Derivative
Molecular Weight257.12 g/mol231.08 g/mol
LogP (Predicted)3.22.8
Solubility (Water)LowModerate

The cyclopentyl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.

  • Target Identification: Screen against kinase panels to identify primary therapeutic targets.

  • Derivatization: Explore substitutions at position 4 to optimize potency and selectivity.

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